1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-phenyl- is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The unique structure of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-phenyl- makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-phenyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 3-(1-methylethyl)-7-phenyl-1,2,4-triazole with a suitable nitrile or amine derivative under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-phenyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Additionally, it has applications in the development of enzyme inhibitors and other therapeutic agents .
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-phenyl- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-phenyl- can be compared with other similar compounds such as 1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine and pyrazolo(3,4-b)pyridine derivatives. These compounds share similar structural features and pharmacological activities but differ in their specific chemical properties and biological effects. The uniqueness of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-phenyl- lies in its specific substitution pattern and the resulting biological activity .
Properties
CAS No. |
86869-94-5 |
---|---|
Molecular Formula |
C13H13N5 |
Molecular Weight |
239.28 g/mol |
IUPAC Name |
7-phenyl-3-propan-2-yl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C13H13N5/c1-9(2)12-16-17-13-15-11(8-14-18(12)13)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
IMTFABUOPLELBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.